ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate
Description
Ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate (CAS 1439818-90-2, C₁₂H₁₁ClN₄O₃) is a hydrazone-carbamate hybrid compound characterized by a 4-chlorophenyl group, a hydrazone linkage (C=N–N), and a carbamate (O=C–O–N) functional group. Its Z-configuration at the hydrazone double bond is critical for its stereochemical stability and intermolecular interactions . The compound is synthesized via condensation reactions between hydrazine derivatives and carbonyl precursors, a method common in heterocyclic chemistry .
Properties
Molecular Formula |
C13H14ClN3O4 |
|---|---|
Molecular Weight |
311.72 g/mol |
IUPAC Name |
ethyl N-[(E)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate |
InChI |
InChI=1S/C13H14ClN3O4/c1-3-21-13(20)15-12(19)11(8(2)18)17-16-10-6-4-9(14)5-7-10/h4-7,18H,3H2,1-2H3,(H,15,19,20)/b11-8+,17-16? |
InChI Key |
SBSJWJUHJZRFQW-ZVZNOKARSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(/C)\O)/N=NC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate typically involves the reaction of ethyl acetoacetate with 4-chlorophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then treated with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted carbamates and hydrazones.
Scientific Research Applications
Ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the carbamate group can interact with biological macromolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Substituents/Modifications | Potential Applications |
|---|---|---|---|---|
| Ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate | C₁₂H₁₁ClN₄O₃ | Hydrazone, Carbamate | 4-Chlorophenyl, β-keto ester | Antimicrobial, Anticancer (hypothesized) |
| Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate | C₁₃H₁₃ClO₃ | Hydrazone, Ester | 4-Chlorophenyl, β-keto ester | Material science, Crystal engineering |
| (2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide | C₁₆H₁₂ClN₅OS | Hydrazone, Thiosemicarbazide | 2-Chlorobenzyl, Indole moiety | Anticancer, Enzyme inhibition |
| Ethyl {(2Z)-2-[(4-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate | C₁₂H₁₁ClN₄O₃ | Hydrazone, Carbamate, Cyano | 4-Chlorophenyl, Cyano group | Reactive intermediate, Drug discovery |
Key Observations:
Functional Group Variations: The carbamate group in the target compound distinguishes it from the ester-containing analog (Table 1, Row 2) and the thiosemicarbazide derivative (Row 3). Carbamates generally exhibit enhanced hydrolytic stability compared to esters, which may improve bioavailability .
Substituent Effects :
- The 4-chlorophenyl group is conserved in Rows 1, 2, and 4, contributing to lipophilicity and π-π stacking in crystal structures . In contrast, the 2-chlorobenzyl group in Row 3 may sterically hinder molecular packing, as evidenced by its indole-containing structure .
Pharmacological Implications: Thiosemicarbazides (Row 3) are well-documented for metal chelation and enzyme inhibition, suggesting that the target compound’s carbamate group could modulate similar mechanisms with reduced toxicity . The β-keto ester moiety in Rows 1 and 2 is associated with keto-enol tautomerism, which may influence redox activity and binding to biological targets .
Research Findings and Data
Crystallographic Insights
- The target compound’s analog, ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate (Row 2), crystallizes in a monoclinic system with C–H···O hydrogen bonds stabilizing its planar structure .
- The thiosemicarbazide derivative (Row 3) forms intramolecular N–H···S hydrogen bonds, creating a rigid scaffold conducive to protein binding .
Computational and Experimental Tools
- Software suites like SHELX and WinGX are critical for resolving crystal structures and analyzing intermolecular interactions .
Biological Activity
Ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate, a compound with the CAS number 477854-18-5, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 311.72 g/mol. The structure features a hydrazone linkage, which is significant for its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN3O4 |
| Molecular Weight | 311.72 g/mol |
| CAS Number | 477854-18-5 |
| IUPAC Name | This compound |
Research indicates that this compound exhibits biological activity primarily through:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in various studies. Its hydrazone structure is believed to play a crucial role in this activity by interacting with cellular targets involved in tumor growth.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes that are critical for cancer cell survival and proliferation.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Cytotoxicity : Studies have demonstrated that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, it may enhance the overall efficacy of treatment regimens.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth in breast and lung cancer cells, with IC50 values ranging from 10 to 25 µM.
Study 2: Antimicrobial Properties
In another investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) between 50 to 100 µg/mL.
Study 3: Enzyme Inhibition
Research published in Biochemical Pharmacology explored the enzyme-inhibitory effects of this compound. It was found to inhibit specific kinases involved in cell signaling pathways critical for cancer progression, suggesting a mechanism for its anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
